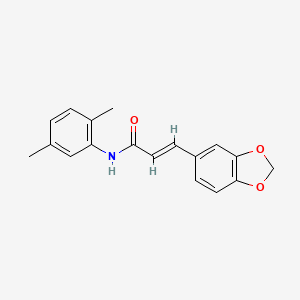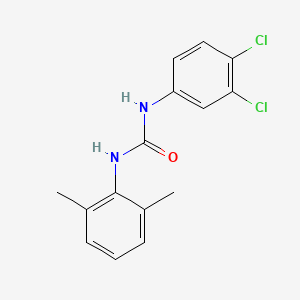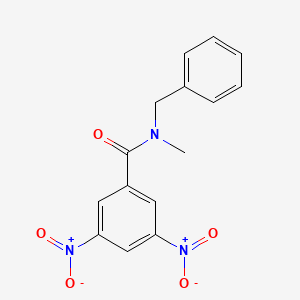
3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide is a compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as MDMA or ecstasy, which is a recreational drug that is commonly used by individuals for its psychoactive effects. However,
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide is complex and not fully understood. However, it is believed that the compound works by increasing the activity of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of pleasure, empathy, and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide include increased heart rate, blood pressure, and body temperature. The compound also causes the release of hormones such as oxytocin and vasopressin, which are associated with social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide in lab experiments is its ability to enhance social behavior and empathy in animal models. This makes it a useful tool for studying social behavior and neurochemistry. However, the compound has limitations due to its potential for abuse and the ethical considerations associated with its use in animal models.
Orientations Futures
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide. One area of interest is the development of new therapeutic applications for the compound, such as in the treatment of anxiety disorders and depression. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential long-term effects on the brain and body.
Conclusion:
3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide is a compound that has both recreational and scientific research applications. While its recreational use has been widely studied, its potential therapeutic applications are still being explored. The compound's ability to enhance social behavior and empathy makes it a useful tool for studying social behavior and neurochemistry. However, the ethical considerations associated with its use in animal models and its potential for abuse highlight the need for responsible research practices.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of the compound is in the treatment of post-traumatic stress disorder (PTSD). MDMA has been shown to enhance the psychotherapeutic process by increasing empathy and reducing fear in patients with PTSD.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-4-13(2)15(9-12)19-18(20)8-6-14-5-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEWLEPNNAOIBQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3846313.png)
![1-{3-[(4-chloro-1-naphthyl)oxy]propyl}pyrrolidine](/img/structure/B3846322.png)

![1-iodo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B3846340.png)
![1-[5-(4-bromophenoxy)pentyl]-1H-imidazole](/img/structure/B3846347.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B3846354.png)
![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)
![1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3846366.png)

![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)
![1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846397.png)

![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)